

An In-depth Technical Guide to 1-(6-Chloro-2-pyrazinyl)indoline

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-(6-Chloro-2-pyrazinyl)indoline

Cat. No.: B1423839

[Get Quote](#)

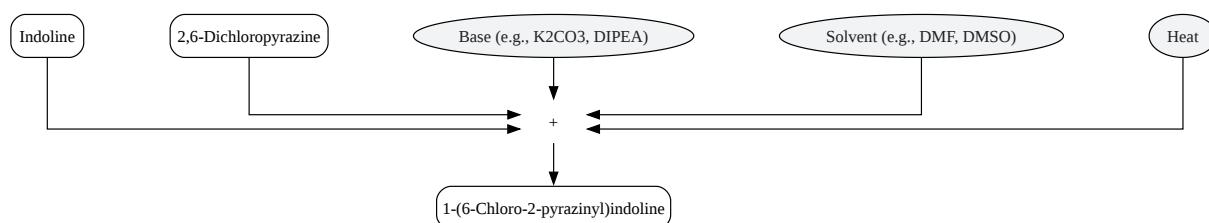
For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Novel Chemical Entity

1-(6-Chloro-2-pyrazinyl)indoline (CAS Number: 1220020-34-7) is a heterocyclic compound featuring a unique structural amalgamation of an indoline scaffold and a chloropyrazine moiety. While specific research on this particular molecule is not extensively documented in publicly available literature, its constituent chemical motifs are well-established pharmacophores, suggesting a rich potential for biological activity and diverse applications in medicinal chemistry.

[1] This guide aims to provide a comprehensive technical overview of **1-(6-Chloro-2-pyrazinyl)indoline**, including its physicochemical properties, a plausible synthetic route, hypothesized biological and pharmacological profile, and potential applications in research and drug development. The insights presented herein are extrapolated from established principles of organic synthesis and the known biological activities of structurally related indoline and pyrazine derivatives.

Physicochemical Properties


A summary of the key physicochemical properties of **1-(6-Chloro-2-pyrazinyl)indoline** is presented in the table below. These properties are crucial for understanding the compound's behavior in various experimental settings.

Property	Value	Source
CAS Number	1220020-34-7	[1]
Molecular Formula	C ₁₂ H ₁₀ ClN ₃	[1]
Molecular Weight	231.68 g/mol	[1]
Canonical SMILES	C1CN(C2=CC=CC=C21)C3=C N=CC(=N3)Cl	[1]

Synthesis and Manufacturing: A Proposed Synthetic Pathway

While a specific, published synthetic route for **1-(6-Chloro-2-pyrazinyl)indoline** is not readily available, a plausible and efficient synthesis can be designed based on well-established synthetic methodologies for N-arylation of indolines. The proposed pathway involves the coupling of indoline with a suitable chloropyrazine derivative.

A potential synthetic approach is the nucleophilic aromatic substitution (SNAr) reaction between indoline and 2,6-dichloropyrazine. The greater reactivity of one chlorine atom over the other in 2,6-dichloropyrazine allows for a selective monosubstitution.

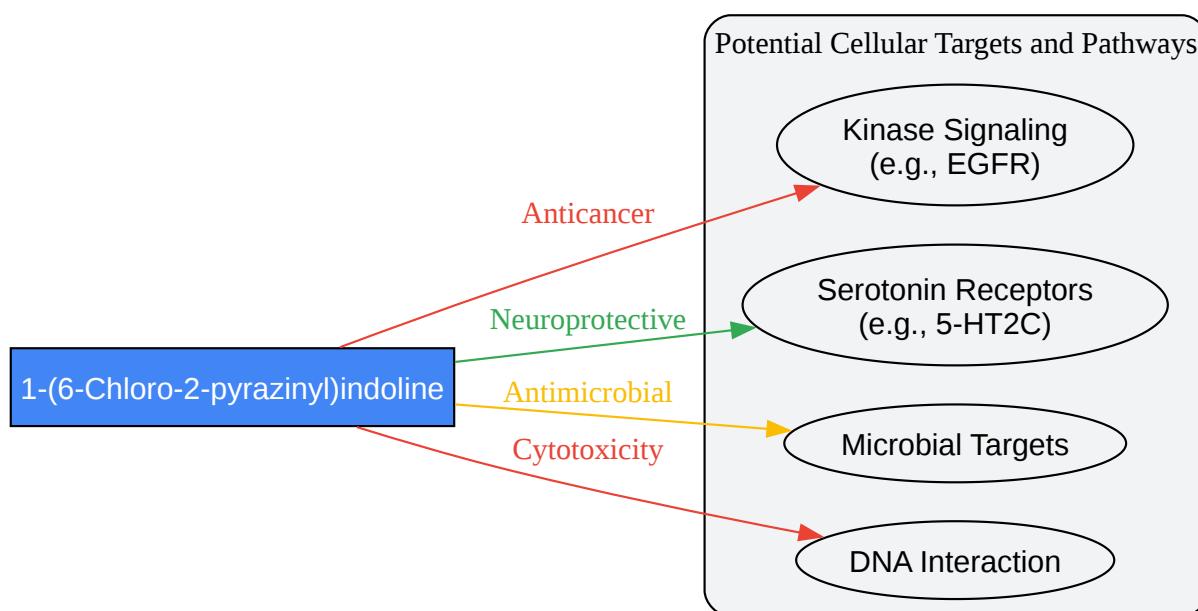
[Click to download full resolution via product page](#)

Caption: Proposed synthesis of **1-(6-Chloro-2-pyrazinyl)indoline**.

Experimental Protocol: Synthesis of **1-(6-Chloro-2-pyrazinyl)indoline**

The following is a detailed, step-by-step protocol for the proposed synthesis:

- Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add indoline (1.0 eq) and 2,6-dichloropyrazine (1.1 eq).
- Solvent and Base Addition: Add a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Add a base, for example, potassium carbonate (K_2CO_3 , 2.0 eq) or N,N-diisopropylethylamine (DIPEA, 2.0 eq), to the reaction mixture.
- Reaction Conditions: Heat the reaction mixture to 80-120 °C and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and extract the product with a suitable organic solvent such as ethyl acetate.
- Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield **1-(6-Chloro-2-pyrazinyl)indoline**.


Hypothesized Biological and Pharmacological Profile

The biological activity of **1-(6-Chloro-2-pyrazinyl)indoline** can be inferred from the known pharmacological properties of its constituent indoline and pyrazine moieties.

Potential Therapeutic Applications

- Anticancer Activity: Pyrazine derivatives have demonstrated efficacy against various cancer cell lines.^{[2][3]} The indoline nucleus is also a common feature in many anticancer agents.^[4] Therefore, **1-(6-Chloro-2-pyrazinyl)indoline** is a promising candidate for anticancer drug discovery.

- **Neuroprotective Effects:** Certain indoline and pyrazine derivatives have shown neuroprotective properties.^[1] For instance, some pyrazine-containing compounds exhibit central serotonin-like activity, suggesting potential applications in neurological and psychiatric disorders.^[5]
- **Antimicrobial Activity:** The structural features of this compound suggest potential as an antimicrobial agent.^[1]

[Click to download full resolution via product page](#)

Caption: Hypothesized biological targets and activities.

Applications in Research and Drug Development

Given its unique structure and hypothesized biological activities, **1-(6-Chloro-2-pyrazinyl)indoline** can serve as a valuable tool in several areas of research and development:

- **Chemical Probe:** It can be used as a chemical probe to investigate biological pathways associated with cancer, neurological disorders, and infectious diseases.

- Scaffold for Medicinal Chemistry: The compound represents a novel scaffold for the development of new therapeutic agents. The indoline and pyrazine moieties can be further functionalized to optimize potency, selectivity, and pharmacokinetic properties.
- Fragment-Based Drug Discovery: As a fragment-like molecule, it can be used in fragment-based screening to identify novel protein targets.

Exemplary Experimental Protocol: In Vitro Anticancer Activity Screening (MTT Assay)

To evaluate the potential anticancer activity of **1-(6-Chloro-2-pyrazinyl)indoline**, a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay can be performed.

- Cell Culture: Plate cancer cells (e.g., MCF-7, HCT116, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.^[6]
- Compound Treatment: Treat the cells with various concentrations of **1-(6-Chloro-2-pyrazinyl)indoline** (e.g., 0.1, 1, 10, 100 μ M) and incubate for 48-72 hours.
- MTT Addition: Add MTT solution to each well and incubate for 4 hours.
- Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the cell viability and determine the IC₅₀ (half-maximal inhibitory concentration) value.

Conclusion

1-(6-Chloro-2-pyrazinyl)indoline is a novel heterocyclic compound with significant potential for applications in drug discovery and chemical biology. While direct experimental data on this molecule is scarce, its structural components suggest a promising profile for anticancer, neuroprotective, and antimicrobial activities. This guide provides a foundational understanding of its properties, a plausible synthetic route, and a framework for its future investigation. Further

research into the synthesis and biological evaluation of this compound and its derivatives is warranted to fully elucidate its therapeutic potential.

References

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Buy 1-(6-Chloro-2-pyrazinyl)indoline | 1220020-34-7 [smolecule.com]
- 2. Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors [mdpi.com]
- 3. Pharmacological activity and mechanism of pyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Central serotonin-like activity of 6-chloro-2-[1-piperazinyl]-pyrazine (CPP; MK-212) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biological activities of pyrazoline-indole based Re(I) carbonyls: DNA interaction, antibacterial, anticancer, ROS production, lipid peroxidation, in vivo and in vitro cytotoxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 1-(6-Chloro-2-pyrazinyl)indoline]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1423839#1-6-chloro-2-pyrazinyl-indoline-cas-number-1220020-34-7>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com